N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13(2)15-8-10-16(11-9-15)18-12-24-20(21-18)22-19(23)17-6-4-14(3)5-7-17/h4-13H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRKXOWUHGBQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with 4-methylbenzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide is a thiazole derivative characterized by the presence of both thiazole and aromatic rings. The compound exhibits a range of biological activities attributed to its ability to interact with various molecular targets, including enzymes and receptors.
Scientific Research Applications
The compound has been investigated for several applications:
Medicinal Chemistry
- Antimicrobial Activity : Studies indicate that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for new antibiotics .
Antifungal Properties
- Preliminary studies have shown promising antifungal activity against common pathogens, indicating its potential for broader therapeutic applications in treating fungal infections.
Antitumor Activity
- Research has indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, with IC50 values ranging from 5 µM to 15 µM. This suggests that structural modifications can significantly affect cytotoxicity profiles .
Case Studies and Research Findings
Several studies highlight the applications and efficacy of this compound:
- Pharmaceutical Development : Investigated as a lead compound for developing new antibiotics and antifungals.
- Cancer Therapy : Its antitumor properties are being studied for potential incorporation into cancer treatment regimens.
- Industrial Applications : Due to its effective antimicrobial properties, it may find applications in developing preservatives or antimicrobial coatings across various industries .
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its 4-isopropylphenyl-thiazole and 4-methylbenzamide groups. Key comparisons with analogs include:
Table 1: Structural Comparison of Thiazole-Benzamide Derivatives
Key Observations :
- Substitutions on the benzamide (e.g., acetyl, nitro, trifluoromethyl) significantly alter electronic properties and steric bulk, impacting target binding .
Physicochemical Properties
Melting points, molecular weights, and polarities vary with substituents:
Table 2: Physicochemical Properties of Selected Analogs
Key Observations :
- Piperazinyl-acetamide derivatives (e.g., compound 13 in ) exhibit higher molecular weights (~422 g/mol) and melting points (>280°C) due to increased hydrogen-bonding capacity .
- Polar substituents (e.g., nitro, acetyl) reduce lipophilicity, as seen in lower Rf values .
Key Observations :
- Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is a common strategy for benzamide formation .
- Piperazinyl or morpholinomethyl groups are introduced via post-synthetic modifications, often requiring reductive amination .
Key Observations :
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine and industry.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They have been extensively studied due to their wide range of biological activities, including:
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antitumor
- Antidiabetic
- Antiviral
- Antioxidant
The specific compound this compound exhibits notable antibacterial and antifungal properties, making it a candidate for further research and potential therapeutic applications .
Target of Action
The compound primarily targets bacterial cells, exhibiting potent activity against both Gram-negative and Gram-positive bacteria. Its mechanism involves the inhibition of essential bacterial enzymes, which disrupts cellular processes necessary for survival and replication .
Mode of Action
Research suggests that this compound may interact with bacterial cell membranes and intracellular targets. The presence of the isopropyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with target sites .
Antibacterial Activity
In vitro studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes its antibacterial activity compared to other thiazole derivatives:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10.5 | E. coli |
| N-(4-(4-methylphenyl)thiazol-2-yl)-3-methylbenzamide | 8 | 9 | S. aureus |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylbenzamide | 7.5 | 8 | B. subtilis |
This data indicates that the compound exhibits significant antibacterial properties, particularly against E. coli, suggesting its potential as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity in preliminary studies. The antifungal efficacy was evaluated against common fungal pathogens, revealing substantial zones of inhibition similar to those observed with established antifungal agents .
Antitumor Properties
Emerging research indicates that thiazole derivatives may also possess antitumor activity. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including breast carcinoma and leukemia cells. The compound's mechanism in this context may involve apoptosis induction or cell cycle arrest .
Case Studies and Applications
Several studies have explored the applications of this compound in various fields:
- Pharmaceutical Development : The compound is being investigated for its potential use as a lead compound in developing new antibiotics and antifungals.
- Cancer Therapy : Its antitumor properties are being studied for possible incorporation into cancer treatment regimens.
- Industrial Applications : Due to its effective antimicrobial properties, it may find applications in developing preservatives or antimicrobial coatings in various industries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
